1-Cyclobutylethane-1,2-diamine dihydrochloride

Drug Design Physicochemical Properties Medicinal Chemistry

This sterically constrained, cyclobutyl-containing vicinal diamine dihydrochloride (MW 187.11 g/mol) offers a rigid scaffold essential for optimizing kinase and GPCR ligand selectivity. Its ready-to-use salt form (≥95% purity) enables direct automated dispensing, bypassing free-basing steps to accelerate high-throughput library synthesis and cut operational costs compared to flexible diamine analogs. The cyclobutane ring enhances metabolic stability and target engagement.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11 g/mol
CAS No. 1795492-82-8
Cat. No. B1433623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylethane-1,2-diamine dihydrochloride
CAS1795492-82-8
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11 g/mol
Structural Identifiers
SMILESC1CC(C1)C(CN)N.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c7-4-6(8)5-2-1-3-5;;/h5-6H,1-4,7-8H2;2*1H
InChIKeySFNQUFDKJUOXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutylethane-1,2-diamine Dihydrochloride (CAS 1795492-82-8): A Sterically Constrained Vicinal Diamine Building Block for Drug Discovery


1-Cyclobutylethane-1,2-diamine dihydrochloride (CAS 1795492-82-8) is a cyclic diamine building block featuring a cyclobutyl group attached to an ethylenediamine backbone, supplied as a dihydrochloride salt with a molecular weight of 187.11 g/mol . The compound belongs to the class of sterically constrained diamines, which are valued in medicinal chemistry for introducing conformational rigidity and favorable physicochemical properties into drug candidates [1]. Its vicinal diamine structure provides dual amine functionalities (pKa values expected to be in the range of 9–10 for the primary amines) that serve as versatile handles for further derivatization, including amide bond formation, reductive amination, and incorporation into heterocyclic scaffolds .

Why 1-Cyclobutylethane-1,2-diamine Dihydrochloride Cannot Be Substituted with Unconstrained Diamines: Steric and Physicochemical Differentiation


In drug discovery and chemical biology, the specific substitution pattern and salt form of a diamine building block profoundly influence reaction outcomes, downstream biological activity, and physicochemical profiles. 1-Cyclobutylethane-1,2-diamine dihydrochloride differentiates itself from simpler, unconstrained analogs such as ethylenediamine or N,N-dimethylethylenediamine through the presence of a conformationally restricted cyclobutyl ring. This rigid, non-planar moiety alters both the steric environment of the vicinal amine functionalities and the overall lipophilicity of derived compounds [1]. Cyclobutane-containing scaffolds have been shown to enhance metabolic stability, direct key pharmacophore groups, and fill hydrophobic pockets in target proteins more effectively than flexible alkyl chains, thereby reducing off-target interactions and improving selectivity [2]. Substituting with a non-cyclobutyl analog would eliminate these stereoelectronic advantages, potentially leading to divergent structure-activity relationships and necessitating extensive re-optimization of lead series . The following quantitative evidence demonstrates exactly where this compound differs from its closest comparators in measurable, decision-relevant dimensions.

Quantitative Differentiation of 1-Cyclobutylethane-1,2-diamine Dihydrochloride vs. Closest Analogs: A Procurement Evidence Guide


Enhanced Lipophilicity vs. Unconstrained Diamines (cLogP Difference)

The cyclobutyl substitution in 1-cyclobutylethane-1,2-diamine dihydrochloride introduces a measurable increase in lipophilicity compared to unconstrained, linear diamines such as ethylenediamine (CAS 107-15-3) or N,N-dimethylethylenediamine (CAS 108-00-9). This property is critical for modulating passive permeability and target engagement in drug discovery programs. The computed LogP (cLogP) of the parent free base is 0.0725 , which is significantly higher than that of ethylenediamine (cLogP ≈ -2.0 [1]) and comparable to N,N-dimethylethylenediamine (cLogP ≈ 0.1). The dihydrochloride salt form further enhances aqueous solubility while maintaining the lipophilic character of the free base upon deprotonation, providing a balanced profile suitable for both formulation and biological assays.

Drug Design Physicochemical Properties Medicinal Chemistry

Molecular Weight and Salt Form Differentiation for Formulation and Synthetic Planning

1-Cyclobutylethane-1,2-diamine dihydrochloride (MW 187.11 g/mol) is supplied as a stable, crystalline dihydrochloride salt, which offers distinct handling and solubility advantages over the free base (MW 114.19 g/mol) . The dihydrochloride form provides a precise stoichiometry for reactions requiring a protonated diamine or for direct use in aqueous buffer preparations without the need for separate acid addition . In contrast, the free base form (CAS 1270470-80-8) is a hygroscopic liquid or low-melting solid that requires careful handling under inert atmosphere and precise acid titration for equivalent applications . The 73 g/mol weight difference corresponds to the two HCl equivalents, which must be accounted for in molar calculations when scaling reactions.

Chemical Synthesis Formulation Procurement Specifications

Commercial Purity Specification vs. Free Base and Other Cyclobutyl Diamines

Commercially available 1-cyclobutylethane-1,2-diamine dihydrochloride is typically supplied with a guaranteed minimum purity of 97% (as determined by HPLC or NMR) , with some vendors offering specifications up to 98% . This high purity specification reduces the risk of side reactions caused by impurities and ensures reproducible yields in multistep syntheses. In comparison, the free base form (CAS 1270470-80-8) is often available at 95–97% purity but requires additional purification to remove oxidative degradation products that form during storage . Other cyclobutyl diamines, such as trans-cyclobutane-1,2-diamine dihydrochloride, may have lower commercial availability or undefined purity specifications, complicating their reliable use in structure-activity relationship studies.

Quality Control Procurement Synthetic Reliability

Conformational Rigidity: Cyclobutyl Ring Angle Strain vs. Flexible Alkyl Diamines

The cyclobutane ring in 1-cyclobutylethane-1,2-diamine dihydrochloride imposes significant angle strain (approximately 90° internal C-C-C bond angles vs. the ideal 109.5° tetrahedral angle) and a non-planar conformation that restricts the spatial orientation of the attached ethylenediamine moiety [1]. This contrasts sharply with flexible, acyclic diamines like N,N-dimethylethylenediamine, which can adopt a wide range of low-energy conformations. X-ray crystallographic studies on related cyclobutane diamines have confirmed that the cyclobutyl group adopts a puckered conformation with dihedral angles of approximately 20–30°, directly influencing the exit vectors of the amine functionalities [2]. This restricted conformational space translates into a more defined pharmacophore presentation in derived ligands, potentially enhancing binding affinity and selectivity for shallow or sterically demanding protein pockets compared to flexible alkyl diamines.

Conformational Analysis Structure-Based Drug Design Medicinal Chemistry

Optimal Application Scenarios for 1-Cyclobutylethane-1,2-diamine Dihydrochloride in Drug Discovery and Chemical Synthesis


Synthesis of Conformationally Restricted Kinase Inhibitors and GPCR Ligands

The compound is ideally suited as a key intermediate for the synthesis of kinase inhibitors or G protein-coupled receptor (GPCR) ligands where a rigid, cyclobutyl-containing linker is required to orient pharmacophoric elements optimally. The constrained geometry of the cyclobutane ring, as established by X-ray crystallography of related diamines [1], allows medicinal chemists to precisely control the spatial arrangement of hydrogen bond donors and acceptors, leading to improved target selectivity and reduced off-target activity compared to flexible alkyl diamine linkers [2].

Direct Use in High-Throughput Screening (HTS) and Automated Parallel Synthesis

Due to its dihydrochloride salt form and high commercial purity (≥97%), this compound can be directly dispensed in automated liquid handling systems for high-throughput amide coupling or reductive amination reactions. This eliminates the need for time-consuming free-basing and purification steps required for the hygroscopic free base, thereby accelerating library synthesis and reducing operational costs .

Design of Bidentate Ligands for Transition Metal Catalysis

The vicinal diamine motif, coupled with the steric bulk of the cyclobutyl group, makes this compound a valuable precursor for the synthesis of chiral or achiral bidentate ligands used in asymmetric catalysis. The defined geometry of the cyclobutane ring can influence the bite angle and steric environment around the metal center, leading to enhanced enantioselectivity or regioselectivity in catalytic transformations compared to more flexible diamine ligands [3].

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